N'-[2-(4-bromophenoxy)acetyl]benzohydrazide
CAS No.: 5237-44-5
Cat. No.: VC10494513
Molecular Formula: C15H13BrN2O3
Molecular Weight: 349.18 g/mol
* For research use only. Not for human or veterinary use.
![N'-[2-(4-bromophenoxy)acetyl]benzohydrazide - 5237-44-5](/images/structure/VC10494513.png)
Specification
CAS No. | 5237-44-5 |
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Molecular Formula | C15H13BrN2O3 |
Molecular Weight | 349.18 g/mol |
IUPAC Name | N'-[2-(4-bromophenoxy)acetyl]benzohydrazide |
Standard InChI | InChI=1S/C15H13BrN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) |
Standard InChI Key | OEPGHYCERYKRCR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N'-[2-(4-bromophenoxy)acetyl]benzohydrazide, reflecting its core structure: a benzohydrazide group () substituted at the hydrazide nitrogen with a 2-(4-bromophenoxy)acetyl moiety . Its molecular formula, , corresponds to a molar mass of 349.18 g/mol .
Structural Representation
The canonical SMILES notation, C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br, delineates the connectivity of atoms . Key features include:
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A benzohydrazide backbone ().
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A 4-bromophenoxy group () linked via an acetyl spacer ().
The presence of electronegative bromine and oxygen atoms likely influences electronic distribution, potentially enhancing reactivity or binding affinity .
Synthesis and Manufacturing Considerations
Challenges in Synthesis
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Steric hindrance: The bulky bromophenoxy group may impede reaction efficiency.
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Purification: Separation from byproducts (e.g., unreacted starting materials) requires chromatographic techniques .
Physicochemical Properties
Experimental data for N'-[2-(4-bromophenoxy)acetyl]benzohydrazide reveal the following properties :
Property | Value |
---|---|
Density | 1.474 g/cm³ |
Melting Point | 303.5°C |
Boiling Point | 578.3°C at 760 mmHg |
Vapor Pressure (25°C) | mmHg |
Refractive Index | 1.609 |
These properties suggest high thermal stability and low volatility, making the compound suitable for high-temperature applications or solid-phase reactions.
Biological Activity and Mechanistic Insights
Anticancer Hypotheses
Compounds featuring triazole or oxadiazole moieties linked to benzohydrazides demonstrate telomerase inhibition and apoptosis induction in cancer cell lines (e.g., MCF-7, HEPG2) . While direct evidence is lacking, the bromophenoxy group’s electron-withdrawing nature could modulate DNA intercalation or topoisomerase inhibition .
Antioxidant Capacity
Benzohydrazide derivatives with hydroxyl or amino substituents show radical scavenging activity . The absence of such groups in N'-[2-(4-bromophenoxy)acetyl]benzohydrazide may limit antioxidant efficacy, though the acetyl-hydrazide linkage could still chelate metal ions involved in oxidative stress .
Comparative Analysis with Analogous Compounds
The table below contrasts N'-[2-(4-bromophenoxy)acetyl]benzohydrazide with related benzohydrazides:
The bromophenoxy group distinguishes this compound by potentially enhancing lipophilicity and target affinity compared to non-halogenated analogs .
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